molecular formula C16H18N2OS B167847 3-Hydroxydesmonomethylpromazine CAS No. 10120-31-7

3-Hydroxydesmonomethylpromazine

Cat. No. B167847
CAS RN: 10120-31-7
M. Wt: 286.4 g/mol
InChI Key: KPNZJQVYAKBDDT-UHFFFAOYSA-N
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Description

3-Hydroxydesmonomethylpromazine is a chemical compound that belongs to the phenothiazine class. It is a derivative of chlorpromazine, which is a well-known antipsychotic drug. 3-Hydroxydesmonomethylpromazine is a potential therapeutic agent that has been studied for its various pharmacological effects.

Mechanism Of Action

The exact mechanism of action of 3-Hydroxydesmonomethylpromazine is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain, which reduces the activity of the dopaminergic system. This results in a decrease in the symptoms of psychosis and schizophrenia. In addition, 3-Hydroxydesmonomethylpromazine has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Studies have shown that 3-Hydroxydesmonomethylpromazine has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. In addition, 3-Hydroxydesmonomethylpromazine has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress. These effects suggest that 3-Hydroxydesmonomethylpromazine could be useful in the treatment of inflammatory and oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Hydroxydesmonomethylpromazine in lab experiments is that it is a well-studied compound with known pharmacological effects. This makes it easier to design experiments and interpret the results. However, one limitation of using 3-Hydroxydesmonomethylpromazine is that it is not a widely used compound, which could make it difficult to obtain and work with.

Future Directions

There are several future directions for the study of 3-Hydroxydesmonomethylpromazine. One direction is to further investigate its potential as an antipsychotic and antidepressant agent. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, more research is needed to understand the exact mechanism of action of 3-Hydroxydesmonomethylpromazine and its potential use in the treatment of oxidative stress-related diseases.

Synthesis Methods

The synthesis of 3-Hydroxydesmonomethylpromazine involves the reaction of chlorpromazine with sodium borohydride in the presence of a catalyst such as palladium on carbon. The reaction leads to the reduction of the iminium ion in chlorpromazine to yield 3-Hydroxydesmonomethylpromazine. The yield of the reaction can be improved by using a higher concentration of sodium borohydride and a higher temperature.

Scientific Research Applications

3-Hydroxydesmonomethylpromazine has been studied for its various pharmacological effects, including its potential as an antipsychotic, antidepressant, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases. In addition, 3-Hydroxydesmonomethylpromazine has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.

properties

CAS RN

10120-31-7

Product Name

3-Hydroxydesmonomethylpromazine

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

10-[3-(methylamino)propyl]phenothiazin-3-ol

InChI

InChI=1S/C16H18N2OS/c1-17-9-4-10-18-13-5-2-3-6-15(13)20-16-11-12(19)7-8-14(16)18/h2-3,5-8,11,17,19H,4,9-10H2,1H3

InChI Key

KPNZJQVYAKBDDT-UHFFFAOYSA-N

SMILES

CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31

Canonical SMILES

CNCCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31

Other CAS RN

10120-31-7

synonyms

3-HDMMP
3-hydroxydesmonomethylpromazine

Origin of Product

United States

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